Cas no 2228682-39-9 ({1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol)
{1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol
- 2228682-39-9
- EN300-1794026
- {1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol
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- Inchi: 1S/C11H11F3O/c12-8-4-10(14)9(13)3-7(8)5-11(6-15)1-2-11/h3-4,15H,1-2,5-6H2
- InChI Key: WNRMXSCYNSITQW-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1CC1(CO)CC1)F)F
Computed Properties
- Exact Mass: 216.07619946g/mol
- Monoisotopic Mass: 216.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
{1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1794026-0.05g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 95% | 0.05g |
$792.0 | 2024-07-01 | |
| Enamine | EN300-1794026-0.1g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 95% | 0.1g |
$829.0 | 2024-07-01 | |
| Enamine | EN300-1794026-0.25g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 95% | 0.25g |
$867.0 | 2024-07-01 | |
| Enamine | EN300-1794026-0.5g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 95% | 0.5g |
$905.0 | 2024-07-01 | |
| Enamine | EN300-1794026-1.0g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 95% | 1.0g |
$943.0 | 2024-07-01 | |
| Enamine | EN300-1794026-2.5g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 95% | 2.5g |
$1848.0 | 2024-07-01 | |
| Enamine | EN300-1794026-5.0g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 95% | 5.0g |
$2732.0 | 2024-07-01 | |
| Enamine | EN300-1794026-10.0g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 95% | 10.0g |
$4052.0 | 2024-07-01 | |
| Enamine | EN300-1794026-1g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1794026-5g |
{1-[(2,4,5-trifluorophenyl)methyl]cyclopropyl}methanol |
2228682-39-9 | 5g |
$2732.0 | 2023-09-19 |
{1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol
Introduction to {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol (CAS No. 2228682-39-9)
{1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228682-39-9, represents a unique structural motif that combines a trifluorophenyl group with a cyclopropyl moiety, making it a promising candidate for further exploration in drug discovery and development.
The structural features of {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol make it particularly interesting from a chemical and biological perspective. The presence of the trifluorophenyl group introduces fluorine atoms into the molecular framework, which can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. These attributes are often critical in the design of bioactive molecules, as they can modulate binding affinity and pharmacokinetic profiles.
The cyclopropyl group, on the other hand, contributes to the rigidity of the molecule and can serve as a scaffold for further functionalization. This combination of structural elements suggests that {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol may exhibit unique pharmacological properties that are not observed with simpler organic compounds.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to enhance drug efficacy and bioavailability. The trifluorophenyl group is particularly well-studied for its role in improving metabolic stability and resistance to enzymatic degradation. This has led to its incorporation into a wide range of pharmaceuticals, including antiviral and anticancer agents.
Research into {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol has been driven by its potential applications in various therapeutic areas. For instance, studies have suggested that this compound may have utility in the development of new antibiotics or antifungal agents. The unique structural features of the molecule could allow it to interact with biological targets in ways that conventional drugs do not, potentially leading to novel mechanisms of action.
Moreover, the cyclopropyl group has been identified as a key structural element in several bioactive molecules. Its rigid framework can provide stability to the overall structure of a drug molecule while also allowing for precise interactions with biological targets. This has made it a popular choice for medicinal chemists seeking to design highly specific and effective therapeutic agents.
The synthesis of {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol presents both challenges and opportunities for chemists. The introduction of fluorine atoms into organic molecules often requires specialized synthetic techniques to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to incorporate fluorine-containing moieties into complex molecular frameworks.
One of the most significant challenges in synthesizing this compound is controlling the regioselectivity of reactions involving the trifluorophenyl group. Fluorine atoms can exhibit different reactivities depending on their position within the aromatic ring, making it essential to carefully design synthetic routes that yield the desired product with minimal side reactions.
Despite these challenges, the potential benefits of using {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol in drug development make it a valuable compound for further investigation. Its unique structural features and promising pharmacological properties suggest that it could play a significant role in the discovery and development of new therapeutic agents.
In conclusion, {1-(2,4,5-trifluorophenyl)methylcyclopropyl}methanol (CAS No. 2228682-39-9) is a fascinating compound with significant potential in pharmaceutical chemistry. Its combination of structural elements makes it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to become an important tool in the arsenal of medicinal chemists seeking to develop novel therapeutic agents.
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